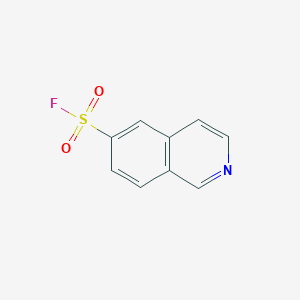

Isoquinoline-6-sulfonyl fluoride

Description

Significance of the Sulfur(VI) Fluoride (B91410) Moiety in Organic and Medicinal Chemistry

The sulfur(vi) fluoride (S(VI)-F) moiety is a functional group of increasing importance in the fields of organic and medicinal chemistry. Characterized by its unique stability and reactivity, the S(VI)-F group, particularly in the form of sulfonyl fluorides (R-SO2F) and fluorosulfates (R-O-SO2F), has garnered significant attention. nih.govresearchgate.net The S(VI)-F bond is notably resilient to hydrolysis, oxidation, reduction, and thermal decomposition compared to other sulfur(VI) halides like sulfonyl chlorides. researchgate.netnih.gov This stability allows the sulfonyl fluoride group to be carried through various synthetic steps, providing greater flexibility in the design of complex molecules. nih.gov

In medicinal chemistry, sulfonyl fluorides have emerged as "privileged warheads" for targeted covalent inhibitors. rsc.org They can react with a range of nucleophilic amino acid residues in proteins, including not only the commonly targeted cysteine but also lysine, tyrosine, histidine, serine, and threonine. rsc.orgacs.orgenamine.net This broader reactivity expands the scope of proteins that can be targeted, moving "beyond-cysteine" covalent drug discovery. nih.govnih.gov The reactivity of the sulfonyl fluoride is often latent, meaning it remains relatively inert until it is positioned within a protein's binding pocket, which can activate it for a covalent reaction. nih.gov This context-dependent reactivity can lead to highly specific and durable inhibition of target proteins.

Overview of the Isoquinoline (B145761) Scaffold in Chemical Biology and Drug Discovery

The isoquinoline scaffold is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchoutreach.org This structural motif is considered a "privileged scaffold" in medicinal chemistry because its derivatives can bind to a wide range of biological targets with high affinity and selectivity. rsc.orgresearchgate.net Isoquinolines are a core component of many naturally occurring alkaloids, such as berberine, papaverine, and morphine, which exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. researchoutreach.orgrsc.org

The versatility of the isoquinoline framework makes it a valuable starting point for the design of new therapeutic agents. rsc.orgrsc.org Its structure can be readily modified at various positions to optimize pharmacological properties. rsc.org In chemical biology and drug discovery, isoquinoline derivatives have been successfully developed as inhibitors of various enzymes, particularly kinases. researchoutreach.org For instance, the drug fasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, features an isoquinoline core and is used for the treatment of cerebral vasospasm. nih.gov The amenability of the isoquinoline scaffold to fragment-based drug discovery (FBDD) further highlights its importance, allowing for the systematic exploration of chemical space to identify novel and potent ligands. researchoutreach.orgnih.gov

Historical Context of Sulfonyl Fluoride Reactivity and Emerging Applications

The unique reactivity of sulfonyl fluorides has been recognized for some time, with early observations of their properties dating back to discoveries in Germany. acs.org Phenylmethylsulfonyl fluoride (PMSF) has long been used as a promiscuous inhibitor of serine proteases in laboratory settings. nih.gov However, the full potential of the S(VI)-F moiety in broader chemical applications was unlocked more recently, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and colleagues in 2014. nih.govacs.orgresearchgate.net

SuFEx is a new generation of click chemistry that relies on the reliable and specific reaction of a sulfonyl fluoride with a nucleophile. nih.govacs.org This has led to a surge in the development of new synthetic methods to access a wide variety of sulfonyl fluoride-containing molecules. researchgate.netnih.govorganic-chemistry.orgacs.org The applications of sulfonyl fluorides have since expanded dramatically, from their use in polymer chemistry and materials science to their prominent role in chemical biology and drug discovery. nih.govresearchgate.net They are now widely employed as covalent probes for activity-based protein profiling (ABPP), for identifying and validating new drug targets, and for designing potent and selective covalent inhibitors. rsc.orgnih.govnih.gov The ability of sulfonyl fluorides to form stable covalent bonds with various amino acid residues has made them invaluable tools for exploring the proteome and developing novel therapeutics. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-6-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTGZNFRKOIQSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934467-56-7 | |

| Record name | isoquinoline-6-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Isoquinoline 6 Sulfonyl Fluoride and Sulfonyl Fluorides

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, enabling the reliable formation of strong covalent bonds. sigmaaldrich.com The sulfonyl fluoride moiety is a key player in SuFEx reactions due to its remarkable balance of stability and reactivity. sigmaaldrich.comnih.gov It is generally stable to a wide range of reaction conditions but can be activated to react with nucleophiles under specific catalytic conditions. sigmaaldrich.comnih.gov

Nucleophilic Substitution Reactions in SuFEx (e.g., with Oxygen- and Nitrogen-Nucleophiles)

Sulfonyl fluorides readily undergo nucleophilic substitution with a variety of nucleophiles, particularly oxygen- and nitrogen-based nucleophiles, in the presence of suitable catalysts. This reaction is a cornerstone of SuFEx chemistry. While direct examples involving isoquinoline-6-sulfonyl fluoride are not prevalent in the literature, the general principles are well-established for other aromatic and aliphatic sulfonyl fluorides. enamine.net

The reaction with phenols to form sulfonate esters and with amines to form sulfonamides are two of the most common SuFEx transformations. These reactions are typically catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or by the use of silyl-protected nucleophiles which are activated by a fluoride source. nih.govnih.gov The high stability of the newly formed silicon-fluoride bond provides a strong thermodynamic driving force for the reaction. nih.gov

Sulfonyl fluorides have been shown to react with a range of nucleophilic amino acid residues, including lysine, tyrosine, and histidine, making them valuable tools in chemical biology for protein modification. nih.gov The reactivity can be tuned by the electronic properties of the sulfonyl fluoride and the reaction conditions. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions in SuFEx

| Sulfonyl Fluoride | Nucleophile | Product | Catalyst/Conditions | Reference |

| Aryl sulfonyl fluoride | Phenol (B47542) | Aryl sulfonate ester | DBU or Cs2CO3 | nih.gov |

| Aryl sulfonyl fluoride | Amine | Aryl sulfonamide | Base catalysis | nih.gov |

| Aliphatic sulfonyl fluoride | Primary alkyl alcohol | Aliphatic sulfonate ester | BTMG, HMDS | nih.gov |

| Ethenesulfonyl fluoride | N, O, S, and C nucleophiles | Michael addition products | Base | sigmaaldrich.com |

| Sulfonyl fluoride probes | Lysine, Tyrosine, Histidine | Covalently modified protein | Physiological conditions | nih.gov |

This table presents generalized SuFEx reactions for various sulfonyl fluorides due to the limited specific data for this compound.

Mechanistic Investigations of SuFEx Pathways

The mechanism of the SuFEx reaction has been a subject of detailed investigation. The process is generally understood to proceed through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride. The stability of the S-F bond necessitates activation, which can be achieved through several means. nih.gov

In base-catalyzed reactions, the base can deprotonate the nucleophile, increasing its nucleophilicity. nih.gov Alternatively, the base can interact with the sulfonyl fluoride itself, forming a more reactive intermediate. nih.gov In reactions involving silyl-protected nucleophiles, a fluoride source activates the silyl (B83357) ether, generating a potent nucleophile in situ. nih.gov The formation of the highly stable Si-F bond is a key driving force for these reactions. nih.gov

Computational studies have provided further insights into the transition states and energy barriers of SuFEx reactions, aiding in the development of more efficient catalytic systems. nih.gov

Diverse Reaction Pathways Beyond SuFEx

While SuFEx is a prominent reaction manifold for sulfonyl fluorides, their reactivity extends to other important transformations, including radical functionalizations and conjugate additions.

Radical Functionalizations and Coupling Reactions

Recent advancements have demonstrated that sulfonyl fluorides can participate in radical reactions. This expands their synthetic utility beyond traditional two-electron pathways. The conversion of sulfonyl fluorides to sulfonyl radicals opens up new avenues for carbon-sulfur and carbon-carbon bond formation. nih.gov

Photoredox catalysis has been instrumental in accessing sulfonyl radicals from sulfonyl fluorides. nih.gov Under these conditions, sulfonyl fluorides can be coupled with alkenes to generate vinyl sulfones. nih.gov This method has been applied to a range of aryl sulfonyl fluorides, demonstrating good functional group tolerance. researchgate.net While specific examples with this compound are not reported, the generality of this methodology suggests its potential applicability.

Conjugate Additions

α,β-Unsaturated sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), are excellent Michael acceptors. They readily undergo conjugate addition with a wide array of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. sigmaaldrich.comresearchgate.net This reaction provides a straightforward method for the introduction of the sulfonyl fluoride moiety into various molecular scaffolds.

A copper-catalyzed three-component reaction has been developed for the transformation of quinolines and isoquinolines into unique indolizine-containing alkyl sulfonyl fluorides, showcasing the utility of conjugate addition in building complex heterocyclic systems. researchgate.net Although this does not directly involve this compound as a starting material, it highlights the reactivity of the isoquinoline (B145761) core in such transformations.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the course of chemical reactions, including those involving the activation of the highly stable sulfur-fluorine bond. researchgate.netnih.gov DFT calculations have been instrumental in understanding the reactivity of sulfonyl fluorides in processes like the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry reaction noted for its reliability and broad applicability. acs.orgacs.orgnih.gov

DFT calculations are crucial for mapping the potential energy surface of a reaction, which includes identifying transition states and calculating their corresponding energy barriers. This analysis helps to determine the feasibility and rate of a chemical transformation. For instance, in palladium-catalyzed cross-coupling reactions, sulfonyl fluorides can be relatively inert. researchgate.net DFT calculations have been used to determine the Gibbs free energies for the oxidative addition of various aryl sulfonyl fluorides to a palladium catalyst. These calculations can compare the energy profiles of different potential reaction pathways, such as cleavage of the C–S bond versus the S–F bond. researchgate.net

For a series of substituted aryl sulfonyl fluorides, the calculated energy barriers for oxidative addition to a Pd(0)-RuPhos complex show how electronic effects influence reactivity.

| Substituent on Aryl Ring (Ar-SO₂F) | Calculated Gibbs Energy for C-S Cleavage (kcal/mol) | Calculated Gibbs Energy for S-F Cleavage (kcal/mol) |

|---|---|---|

| -H | 31.7 | 40.3 |

| -OMe (para) | 32.7 | 41.4 |

| -CF₃ (para) | 29.2 | 37.7 |

| -CN (para) | 28.9 | 37.0 |

This table presents DFT-calculated Gibbs energies for the oxidative addition of various aryl sulfonyl fluorides to a Pd(0)-RuPhos catalyst, illustrating the energy profiles for competing reaction pathways. Data adapted from related studies on aryl sulfonyl fluorides. researchgate.net

These energy profiles indicate that electron-withdrawing groups on the aromatic ring, such as -CF₃ and -CN, lower the activation barrier for both C-S and S-F bond cleavage, suggesting enhanced reactivity. researchgate.net Furthermore, DFT studies can predict the LUMO (Lowest Unoccupied Molecular Orbital) energies of sulfonyl fluorides. A strong correlation has been found between LUMO energy and the hydrolytic stability of these compounds, providing a valuable tool for designing chemical probes with desired reactivity and stability profiles. nih.govacs.org Higher-level DFT methods, such as B3LYP-D3 with aug-cc-PVTZ basis sets, have shown excellent accuracy in these predictions. nih.govacs.org

Catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to activate the S(VI)-F bond, and mechanistic studies suggest that HOBt acts as a nucleophilic catalyst. chemrxiv.org Metal catalysts are also frequently used. In copper-catalyzed fluorosulfurylation, DFT can help elucidate the radical mechanism, involving the reduction of a Cu(II) species to Cu(I), which then generates an aryl radical from a diazonium salt. acs.orgnih.gov Similarly, in palladium-catalyzed reactions of aryl iodides to form sulfonyl fluorides, the mechanism involves a Pd catalyst, a SO₂ surrogate like DABSO, and a fluorine source. conicet.gov.ar The unique stability and reactivity of the sulfonyl fluoride group make it a valuable electrophilic warhead for chemical biologists and a versatile substrate for synthetic chemists. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a ligand, such as an this compound derivative, might bind to a biological target like a protein or enzyme. These methods are fundamental in structure-based drug design. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. rsc.org This process is critical for designing sulfonyl fluoride-based covalent probes, which are designed to react with specific nucleophilic amino acid residues (like tyrosine, lysine, or histidine) within a protein's binding site. acs.orgnih.govjenabioscience.com

Docking studies can rationalize experimental findings. For example, when sulfonyl fluoride fragments were screened against Carbonic Anhydrase II (CAII), docking simulations showed the sulfonamide portion of the hit compounds binding to the active site zinc ion, positioning the sulfonyl fluoride group in proximity to His64, the residue that was subsequently identified as the site of covalent modification. nih.gov The interaction energy, calculated as part of the docking score, helps to rank potential ligands and prioritize them for synthesis and experimental testing. rsc.org

| Target Protein | Ligand Type | Key Interacting Residues | Binding Energy (kcal/mol) | Reference Study Insights |

|---|---|---|---|---|

| Carbonic Anhydrase II (CAII) | Aryl Sulfonamide Sulfonyl Fluoride | His64, Zn²⁺ | N/A (Evaluated by k_inact/K_I) | Docking confirmed the proximity of the SF group to His64, explaining the observed covalent modification. nih.gov |

| Trypsin | Various Sulfonyl Fluorides | Serine (active site) | N/A (Ranked by docking score) | Virtual screening of >3000 sulfonyl fluorides led to the discovery of inhibitors more potent than PMSF. rsc.org |

| Tyrosine-protein kinase (EGFR) | Isoquinoline Derivative (AHIC) | N/A | -6.31 | Docking of a novel isoquinoline derivative showed efficient binding within the EGFR substrate site. researchgate.net |

| Topoisomerase I (Tdp1) | Isoquinoline Derivative (AHIC) | N/A | -6.87 | The same isoquinoline derivative also showed strong binding affinity for the Tdp1 substrate. researchgate.net |

This table summarizes findings from various molecular docking studies on sulfonyl fluorides and isoquinoline derivatives, highlighting their targets and interaction characteristics. Binding energies are provided where available in the source material.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformation is crucial, as this determines how it fits into a protein's binding site.

Computational methods like high-level quantum chemistry calculations (e.g., MP2) and DFT are used to determine the stable conformations of molecules. mdpi.comrsc.org For example, a study on 1,2,3,4-tetrahydroquinoline, a related saturated heterocyclic system, identified four stable conformers and calculated a low energy barrier between them, suggesting that the molecule could easily adopt the lowest-energy conformation. rsc.org Molecular dynamics (MD) simulations further enhance this analysis by modeling the dynamic behavior of the ligand and the protein-ligand complex over time. MD simulations can reveal the stability of the binding pose predicted by docking and identify conformational changes in the protein upon ligand binding. researchgate.nettandfonline.com For a novel isoquinoline derivative, MD simulations showed that the ligand-protein complex remained stable throughout the simulation trajectory, reinforcing the validity of the docking results. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (which represent physicochemical properties) and experimentally measured activity. nih.govnih.gov Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization in drug discovery. nih.govmdpi.com

While no specific QSAR model for this compound is available, studies on related structures, such as quinoline (B57606) sulfonamides and other isoquinoline derivatives, provide valuable insights. mdpi.comnih.gov A QSAR study on a series of pyrimido-isoquinolin-quinone derivatives identified the importance of steric, electrostatic, and hydrogen-bond acceptor properties for their antibacterial activity. nih.govmdpi.com Similarly, a study on 1,8-naphthalimide-4-aminoquinoline derivatives used descriptors like dipole moment, atomic net charge, and LogP to model antimalarial activity. walisongo.ac.id

For a series of carbonic anhydrase inhibitors based on an 8-quinoline-sulfonyl scaffold, a topological descriptor, the first-order valence connectivity index (¹χᵛ), was successfully used to build a predictive QSAR model. nih.gov

| QSAR Model Focus | Key Descriptor Types | Statistical Parameters | Key Findings |

|---|---|---|---|

| Pyrimido-isoquinolin-quinones (Anti-MRSA) | Steric, Electrostatic, H-bond Acceptor (CoMSIA) | q² = 0.596; r² = 0.895 | Activity is explained by 3D steric, electronic, and H-bond acceptor features of the compounds. nih.govmdpi.com |

| 8-Quinoline-sulfonyl sulfonamides (Antiglaucoma) | Topological (¹χᵛ), Indicator Parameters | Excellent correlation reported | Topological indices can effectively model the inhibitory activity against different carbonic anhydrase isozymes. nih.gov |

| Sulfonamide Schiff Bases (CA-II Inhibitors) | Geometrical, Topological, Quantum-mechanical | R² = 0.840; R²_cv = 0.777 | A five-parameter model revealed key physicochemical factors correlated with biological activity. nih.gov |

| JAK2 Inhibitors | Substructure Fingerprints | N/A | Pinpointed important substructures, including sulfonic derivatives and rotatable bonds, for high potency. nih.gov |

This table summarizes various QSAR studies on compounds containing isoquinoline, quinoline, or sulfonamide moieties, detailing the types of descriptors and statistical results that highlight structure-activity relationships.

These studies collectively demonstrate that QSAR is a powerful technique for understanding what structural features of isoquinoline and sulfonyl-containing compounds are critical for their biological effects.

Utility in Medicinal Chemistry

Scaffold for the Design of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The isoquinoline (B145761) scaffold is a well-established core structure for the design of kinase inhibitors. researchoutreach.org The ability of the isoquinoline nitrogen to form a key hydrogen bond in the hinge region of the ATP-binding site of many kinases contributes to its utility.

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are important targets in cardiovascular diseases, and isoquinoline-based compounds have been central to the development of ROCK inhibitors. nih.gov The drug fasudil, an isoquinoline derivative, is a known ROCK inhibitor. nih.gov

Fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as potent ROCK-I inhibitors. nih.gov By incorporating a sulfonyl fluoride (B91410) at the 6-position of the isoquinoline ring, it is possible to design covalent ROCK inhibitors. This approach could lead to inhibitors with improved potency and a longer duration of action. The isoquinoline scaffold would guide the molecule to the ATP-binding site, and the sulfonyl fluoride could then form a covalent bond with a nearby nucleophilic residue, such as a lysine, which is often found in kinase active sites. researchgate.net

Precursor for the Synthesis of Novel Bioactive Agents

Beyond kinase inhibitors, isoquinoline-6-sulfonyl fluoride serves as a versatile precursor for a wide range of other novel bioactive agents. The reactivity of the sulfonyl fluoride group via SuFEx chemistry allows for its efficient conversion into other functional groups, such as sulfonamides and sulfonate esters. acs.orgorganic-chemistry.org

This enables the rapid synthesis of a library of isoquinoline derivatives with diverse functionalities at the 6-position. For example, by reacting this compound with a panel of amines or alcohols, a wide array of sulfonamides and sulfonate esters can be generated. These new compounds can then be screened for various biological activities, potentially leading to the discovery of new drugs for a variety of diseases. The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, for instance, which can be synthesized from isoquinoline precursors, is found in alkaloids with antiretroviral and antitumor activities. researchgate.netnih.gov

Conclusion

Isoquinoline-6-sulfonyl fluoride (B91410) stands as a testament to the power of integrating privileged structural motifs with modern reactive chemistry. The fusion of the biologically significant isoquinoline (B145761) scaffold with the versatile sulfur(VI) fluoride warhead has created a powerful chemical tool with broad applications. Its unique balance of stability and context-dependent reactivity has made it invaluable in chemical biology for dissecting protein function through covalent probes and in medicinal chemistry as a platform for designing next-generation targeted covalent inhibitors, particularly for challenging targets like kinases. As synthetic methodologies for its creation and derivatization continue to advance, isoquinoline-6-sulfonyl fluoride and its analogs are poised to play an increasingly important role in the discovery of novel therapeutics and the deeper understanding of complex biological systems.

Derivatization and Functionalization of the Sulfonyl Fluoride Moiety

Synthesis of Sulfonamides from Isoquinoline-6-sulfonyl Fluoride (B91410) Precursors

The conversion of sulfonyl fluorides to sulfonamides is a cornerstone reaction in medicinal chemistry, as the sulfonamide motif is present in a vast number of therapeutic agents. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion.

While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, their reaction with amines can be facilitated under appropriate conditions. Methods often involve the use of a base to deprotonate the amine, increasing its nucleophilicity, or employing catalysts to activate the S-F bond. For instance, Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been shown to activate sulfonyl fluorides, enabling their reaction with a wide array of amines in good to excellent yields. Another approach utilizes a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives to promote the amidation, a method that is particularly effective for sterically hindered substrates.

In the context of the isoquinoline (B145761) framework, a notable strategy involves the synthesis of isoquinoline sulfonamides from isoquinoline N-oxide precursors. nih.govacs.org This method first introduces a silyloxymethylsulfone group at the C2 position, which can then be unmasked to generate the corresponding sulfonyl fluoride. This in situ generated or isolated isoquinoline-sulfonyl fluoride can then be treated with various amines to furnish the desired sulfonamides. nih.govacs.org This multi-step approach highlights a pathway for accessing complex sulfonamide derivatives that might be challenging to obtain through direct sulfonylation. nih.govacs.org

Table 1: Representative Methods for Sulfonamide Synthesis from Sulfonyl Fluorides

| Catalyst/Promoter | Amine Type | Conditions | General Yield Range | Ref. |

|---|---|---|---|---|

| Ca(NTf₂)₂ | Aromatic & Aliphatic | t-Amyl alcohol, 60 °C | Good to Excellent | |

| HOBt / Silicon Additives | Sterically Hindered | - | 87-99% | rsc.org |

| N-Silylamines | Aliphatic & Aromatic | Acetonitrile (B52724), Reflux | High to Quantitative | researchgate.net |

Formation of Sulfonate Esters

Sulfonate esters are another important class of compounds accessible from sulfonyl fluorides. They are synthesized through the reaction of a sulfonyl fluoride with an alcohol or a phenol (B47542). This transformation, often referred to as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, is a highly efficient "click" chemistry process. acs.org The reaction typically proceeds under basic conditions, where an alkoxide or phenoxide, generated by a base such as triethylamine (B128534) or cesium carbonate, acts as the nucleophile. organic-chemistry.orgnih.gov

The SuFEx reaction is known for its high yields, wide functional group tolerance, and favorable reaction kinetics. acs.org While the classic SuFEx reaction often employs silyl-protected phenols, silicon-free methods using unprotected phenols in the presence of a suitable base have also been developed and shown to be fast and high-yielding. rsc.org For isoquinoline-6-sulfonyl fluoride, this reaction provides a direct route to isoquinoline-6-sulfonate esters, which can serve as intermediates for cross-coupling reactions or as bioactive molecules themselves.

A general strategy for forming these esters involves activating the alcohol or phenol nucleophile. For example, a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the reaction between a sulfonyl fluoride and a silyl (B83357) ether to yield the corresponding sulfonate ester. nih.gov Similarly, protocols using potassium fluoride and N-fluorobenzenesulfonimide (NFSI) have been shown to generate sulfonate esters from phenols under mild conditions. nih.govrsc.org

Table 2: General Conditions for Sulfonate Ester Formation from Sulfonyl Fluorides

| Nucleophile | Reagents/Catalyst | Conditions | Product | Ref. |

|---|---|---|---|---|

| Phenols | Cs₂CO₃ | Mild Conditions | Aryl Sulfonate Esters | organic-chemistry.org |

| Silyl Ethers | DBU (catalytic) | Acetonitrile, rt | Sulfonate Esters | nih.gov |

| Phenols | KF / NFSI, K₂CO₃ | Mild Conditions | Benzene (B151609) Sulfonate Esters | nih.govrsc.org |

Preparation of Sulfones and Other Sulfur-Containing Linkages

The sulfonyl fluoride group can also be converted into a sulfone moiety, establishing a stable C-S bond. A primary method for this transformation is the reaction of the sulfonyl fluoride with organometallic reagents, such as Grignard (organomagnesium) or organocadmium reagents. researchgate.net The reaction with arylmagnesium bromides has been demonstrated to be an effective synthetic route to diaryl sulfones, proceeding in good yields. researchgate.net In contrast, organocadmium reagents have been found to be largely unreactive toward sulfonyl fluorides under similar conditions. researchgate.net

A specific and highly relevant method for the synthesis of isoquinoline sulfones has been developed starting from isoquinoline N-oxides. nih.govacs.org In this approach, reaction of the N-oxide with sodium tert-butyldimethylsilyloxymethylsulfinate furnishes a C2-substituted silyloxymethylsulfone. nih.govacs.org This versatile intermediate can be directly converted into various other sulfones. For example, treatment with an aryl boronic acid under palladium catalysis yields the corresponding diaryl sulfone. This strategy provides a powerful tool for introducing diverse sulfone functionalities onto the isoquinoline core. acs.org

Table 3: Synthesis of C2-Isoquinoline Sulfones from a Silyloxymethylsulfone Intermediate

| Reagents | Conditions | Product Type | Yield | Ref. |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100 °C | Diaryl Sulfone | 72% | acs.org |

| 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100 °C | Diaryl Sulfone | 60% | acs.org |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. The sulfonyl fluoride group is an ideal handle for LSF due to its unique combination of stability to many synthetic conditions and its selective reactivity with specific nucleophiles. rsc.orgnih.gov

The ability to install a sulfonyl fluoride onto a complex core, such as an isoquinoline, and then convert it into a diverse array of other functional groups (sulfonamides, sulfonate esters, sulfones) exemplifies its utility in LSF. nih.govacs.org The synthesis of sulfonyl derivatives via quinoline (B57606) and isoquinoline N-oxides is a prime example of an LSF-enabling methodology. nih.govacs.org By first installing the versatile silyloxymethylsulfinate group, the synthetic route allows for subsequent diversification to sulfonyl fluorides, sulfonamides, and sulfones at a late stage. nih.govacs.org This modularity is highly valuable for exploring the chemical space around a core scaffold.

Furthermore, sulfonyl fluorides themselves are used as reactive probes in chemical biology to covalently modify proteins by reacting with nucleophilic amino acid residues like lysine, tyrosine, and serine, further underscoring their importance in the functionalization of complex biomolecules. nih.govnih.gov

Q & A

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Answer : Store in airtight, moisture-free containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis. Regular stability testing via ¹⁹F NMR or HPLC is advised, especially after prolonged storage. Avoid exposure to aqueous solvents or basic conditions, which accelerate degradation .

Advanced Research Questions

Q. How can researchers design experiments to optimize the sulfonylation efficiency in this compound synthesis?

- Answer : Employ Design of Experiments (DoE) to test variables like temperature, catalyst load (e.g., Lewis acids), and solvent polarity. Response Surface Methodology (RSM) can model interactions between factors. High-throughput screening (HTS) using microreactors enables rapid iteration. Validate optimal conditions with triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility .

Q. What strategies are effective in reconciling contradictory data regarding the compound’s stability under varying pH conditions?

- Answer : Conduct systematic stability studies across a pH range (e.g., 3–10) using buffered solutions. Monitor degradation products via LC-MS and compare kinetics (half-life calculations). Use error propagation analysis to assess measurement uncertainties. If discrepancies persist, validate analytical methods (e.g., calibration curves) and replicate experiments in independent labs to rule out procedural artifacts .

Q. What computational approaches complement experimental studies in predicting the reactivity of this compound with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes, while molecular dynamics (MD) simulations assess covalent bond formation kinetics. Quantum mechanics/molecular mechanics (QM/MM) can model transition states for sulfonyl fluoride-enzyme reactions. Validate predictions with mutagenesis studies or X-ray crystallography of inhibited enzymes .

Q. How can researchers systematically investigate solvent effects on the compound’s reactivity using high-throughput screening?

- Answer : Prepare a solvent library (e.g., polar aprotic, protic, and ethers) and automate reactions in microplates. Use inline FTIR or UV-Vis spectroscopy to track reaction progress. Analyze solvent parameters (dielectric constant, H-bonding capacity) via linear free-energy relationships (LFER). Machine learning algorithms (e.g., random forests) can identify solvent classes that maximize reactivity .

Q. What methodologies address challenges in detecting low-abundance degradation products of this compound in complex matrices?

- Answer : Couple LC-MS with tandem mass spectrometry (MS/MS) for selective ion monitoring. Isotopic labeling (e.g., ¹³C or ²H) aids in distinguishing degradation products from background noise. Solid-phase extraction (SPE) or derivatization (e.g., with dansyl chloride) enhances detection limits. Include spike-and-recovery experiments to validate extraction efficiency .

Q. How should researchers design a structure-activity relationship (SAR) study to explore modifications of this compound for enhanced selectivity?

- Answer : Synthesize analogs with substitutions at the isoquinoline C-1 or sulfonyl fluoride positions. Test inhibitory activity against a panel of proteases using fluorogenic substrates. Use principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with selectivity ratios. Cross-validate results with crystallographic data to identify critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.